(Quinoline-8-sulfonylamino)acetic acid
Description
Historical Context of Quinoline-Based Compounds in Medicinal Chemistry
The journey of quinoline-based compounds in medicine is a long and storied one, dating back centuries. The first prominent use of a quinoline (B57606) derivative was quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which became the primary treatment for malaria for over a hundred years following its isolation in 1820. nih.gov This natural product laid the foundation for the development of a vast library of synthetic quinoline-containing drugs.
The structural versatility of the quinoline ring, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has allowed for extensive chemical modifications, leading to compounds with a wide array of pharmacological activities. mdpi.comrsc.org Following the success of quinine, synthetic analogues such as chloroquine (B1663885) and primaquine (B1584692) were developed in the 20th century, becoming crucial tools in the global fight against malaria. nih.gov Beyond their antimalarial properties, quinoline derivatives have demonstrated remarkable efficacy as antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective agents. mdpi.comrsc.org This broad spectrum of biological activity has solidified the quinoline scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic agents. nih.gov
Significance of the Quinoline-Sulfonamide Scaffold in Drug Discovery
The combination of a quinoline nucleus with a sulfonamide moiety creates a molecular scaffold of significant interest in modern drug discovery. The sulfonamide group itself is a well-known pharmacophore, present in a wide range of clinically used drugs with antibacterial, diuretic, and anticancer properties. nih.gov When appended to the quinoline ring, the resulting quinoline-sulfonamide hybrids have been shown to exhibit a diverse and potent range of biological effects. rsc.org
Researchers have explored these hybrids for various therapeutic applications, including as neurotherapeutics for cognitive decline by targeting enzymes like monoamine oxidases and cholinesterases. rsc.org Furthermore, the quinoline-sulfonamide scaffold has been extensively investigated in the context of oncology. These compounds have been designed as inhibitors of crucial enzymes involved in cancer progression, such as carbonic anhydrases and pyruvate (B1213749) kinase M2. mdpi.comnih.gov The ability of the sulfonamide group to act as a zinc-binding group, coupled with the diverse interactions afforded by the quinoline ring, makes this scaffold a powerful tool for designing targeted enzyme inhibitors. researchgate.net The modular nature of the quinoline-sulfonamide structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, ensuring its continued relevance in the development of novel therapeutic agents. nih.gov
Current Research Landscape Pertaining to (Quinoline-8-sulfonylamino)acetic acid
While the broader class of quinoline-8-sulfonamide (B86410) derivatives has been the subject of considerable research, the specific compound this compound is not extensively documented in the current academic literature. Publicly available research databases contain limited studies focusing directly on the synthesis, characterization, or biological evaluation of this particular molecule.
However, the research conducted on closely related quinoline-8-sulfonamide derivatives provides a valuable framework for understanding the potential areas of interest for this compound. Studies on various analogues have revealed a range of biological activities, suggesting that the core scaffold is a promising starting point for the development of new therapeutic agents. For instance, different derivatives of quinoline-8-sulfonamide have been synthesized and investigated for their anticancer properties, with some showing the ability to modulate the activity of enzymes crucial for cancer cell metabolism, such as pyruvate kinase M2 (PKM2). mdpi.com Other research has focused on the development of quinoline-sulfonamides as inhibitors of carbonic anhydrase, an enzyme family implicated in several diseases, including cancer. nih.govnih.gov
The introduction of an acetic acid moiety to the quinoline-8-sulfonamide scaffold, as seen in this compound, could potentially modulate the compound's physicochemical properties, such as solubility and cell permeability, and introduce new interaction points for biological targets. The carboxylic acid group could act as a hydrogen bond donor or acceptor, or as a metal-chelating group, potentially influencing the compound's mechanism of action.
Given the established biological activities of the parent scaffold, it is plausible that future research on this compound could explore its potential in areas such as oncology or as an enzyme inhibitor. However, without direct experimental evidence, its specific biological profile remains a subject for future investigation.
Table 1: Biological Activities of Investigated Quinoline-8-Sulfonamide Derivatives
| Biological Target/Activity | Investigated Derivatives | Potential Therapeutic Area |
|---|---|---|
| Pyruvate Kinase M2 (PKM2) Inhibition | 8-quinolinesulfonamido-1,2,3-triazoles | Cancer |
| Carbonic Anhydrase (CA) Inhibition | 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Cancer, Glaucoma |
| Monoamine Oxidase (MAO) Inhibition | Various quinoline-sulfonamide hybrids | Neurodegenerative Diseases |
| Cholinesterase (ChE) Inhibition | Various quinoline-sulfonamide hybrids | Alzheimer's Disease |
| Antibacterial/Antifungal Activity | General quinoline-sulfonamides | Infectious Diseases |
This table summarizes findings from research on various derivatives of the quinoline-8-sulfonamide scaffold and does not represent data for this compound specifically.
Properties
IUPAC Name |
2-(quinolin-8-ylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-10(15)7-13-18(16,17)9-5-1-3-8-4-2-6-12-11(8)9/h1-6,13H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSWCYQJDZNZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354774 | |
| Record name | (Quinoline-8-sulfonylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115241-94-6 | |
| Record name | (Quinoline-8-sulfonylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinoline 8 Sulfonylamino Acetic Acid and Its Analogues
General Synthetic Strategies for Quinoline-8-sulfonamide (B86410) Derivatives
The primary and most direct method for the synthesis of quinoline-8-sulfonamide derivatives involves the reaction of quinoline-8-sulfonyl chloride with a suitable primary or secondary amine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
The general procedure is typically carried out in an inert solvent, such as dichloromethane, at a reduced temperature to control the exothermicity of the reaction. rsc.org An organic base, commonly pyridine (B92270) or triethylamine (B128534), is added to act as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. rsc.org The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated and purified by standard laboratory techniques. rsc.org This versatile method allows for the introduction of a wide array of substituents by simply varying the amine component.
Specific Preparation Routes for (Quinoline-8-sulfonylamino)acetic acid
While a specific, dedicated synthesis for this compound is not extensively detailed in singular reports, its preparation logically follows the general synthetic strategy. The synthesis would involve the reaction between quinoline-8-sulfonyl chloride and glycine (B1666218) (aminoacetic acid) or its ester derivative, such as glycine ethyl ester.
Using glycine ethyl ester followed by a subsequent hydrolysis step is often the preferred route to avoid complications arising from the free carboxylic acid of glycine reacting with the sulfonyl chloride or the coupling agents. The reaction would proceed as follows:
Sulfonamide Formation: Quinoline-8-sulfonyl chloride is reacted with glycine ethyl ester in the presence of a base like triethylamine in a solvent such as chloroform (B151607) or dichloromethane.
Hydrolysis: The resulting ethyl (quinoline-8-sulfonylamino)acetate is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final product, this compound.
This two-step approach is a standard and reliable method for coupling amino acids to sulfonyl chlorides.
Synthesis of Key Precursors and Intermediates for Sulfonylation Reactions
The cornerstone intermediate for the synthesis of this class of compounds is quinoline-8-sulfonyl chloride . Its preparation is a critical first step and has been approached through several methods.
The most common industrial and laboratory-scale synthesis involves the direct chlorosulfonation of quinoline (B57606) using chlorosulfonic acid. publish.csiro.augoogle.com In this process, quinoline is added dropwise to an excess of chlorosulfonic acid at elevated temperatures, typically around 140°C. publish.csiro.au The reaction mixture is heated for an extended period to ensure the completion of the sulfonation and subsequent conversion to the sulfonyl chloride. publish.csiro.au Some procedures also incorporate thionyl chloride in a subsequent step to improve the conversion of the sulfonic acid to the final sulfonyl chloride. google.comguidechem.com The product is then isolated by carefully pouring the reaction mixture into crushed ice, which precipitates the sulfonyl chloride. publish.csiro.augoogle.com
An alternative, though often more laborious, two-step method involves:
Sulfonation: Quinoline is first sulfonated using fuming sulfuric acid to produce quinoline-8-sulfonic acid. google.com
Chlorination: The isolated quinoline-8-sulfonic acid is then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield quinoline-8-sulfonyl chloride. guidechem.com
The direct, one-step chlorosulfonation is often preferred for its efficiency, though controlling the reaction conditions is crucial to minimize the formation of isomers and other byproducts. publish.csiro.au
| Precursor Synthesis Method | Reagents | Key Conditions | Outcome |
| Direct Chlorosulfonation | Quinoline, Chlorosulfonic Acid | 140°C, extended heating | Quinoline-8-sulfonyl chloride |
| Two-Step Method | 1. Quinoline, Fuming H₂SO₄2. Quinoline-8-sulfonic acid, Thionyl Chloride | 1. Sulfonation2. Chlorination | Quinoline-8-sulfonyl chloride |
| Modified Direct Method | Quinoline, Chlorosulfonic Acid, Thionyl Chloride | Sequential heating steps (e.g., 140°C then 70°C) | High-purity Quinoline-8-sulfonyl chloride |
Derivatization Strategies for Structural Diversification
To explore the structure-activity relationships and develop novel compounds with enhanced biological profiles, the basic quinoline-8-sulfonamide scaffold is often subjected to further derivatization. Modern organic chemistry provides a powerful toolkit for this structural diversification.
Amide Bond Formation and Amidation Reactions
Standard peptide coupling reagents are frequently employed to form amide bonds, extending the structure from a carboxylic acid moiety on the quinoline sulfonamide. For instance, a derivative like this compound can be further reacted with various amines. Coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), facilitate the efficient formation of an amide bond between the carboxylic acid and an amine. researchgate.netacs.org This strategy allows for the attachment of diverse chemical fragments, significantly expanding the chemical space of the synthesized library. bohrium.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Quinoline Sulfonamide Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for creating a stable 1,2,3-triazole linker. rsc.org This strategy has been successfully applied to the synthesis of complex quinoline sulfonamide derivatives. mdpi.comnih.gov
The typical approach involves preparing two key fragments: a quinoline-8-sulfonamide bearing a terminal alkyne and a separate molecule functionalized with an azide (B81097) group. mdpi.com These two components are then joined using a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). acs.orgmdpi.com The reaction proceeds under mild conditions, often in a solvent mixture such as DMF/water, and is tolerant of a wide range of functional groups, making it a powerful tool for linking the quinoline sulfonamide core to other complex moieties. mdpi.comnih.gov This method has been used to synthesize novel hybrids as potential modulators of biological targets. nih.govresearchgate.net
Palladium-Mediated Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bond Formations
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-S bonds, enabling the modification of the quinoline ring system itself. wikipedia.org These reactions typically involve coupling an organohalide (e.g., a bromo- or chloroquinoline derivative) with a suitable coupling partner.
Suzuki Coupling (C-C): This reaction couples an aryl or vinyl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com It is a robust method for introducing new aryl or alkyl groups onto the quinoline core. The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. mdpi.com
Buchwald-Hartwig Amination (C-N): This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov It provides a powerful alternative to traditional nucleophilic aromatic substitution for synthesizing N-aryl quinoline derivatives. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base. nih.govnih.gov
C-S Bond Formation: Palladium catalysts can also mediate the formation of carbon-sulfur bonds, for example, through the thioetherification of quinoline derivatives. nih.gov
These palladium-catalyzed methods offer vast possibilities for creating diverse analogues by modifying the quinoline nucleus, which is complementary to the diversification achieved by altering the amine component of the sulfonamide. soton.ac.uk
| Derivatization Strategy | Reaction Type | Key Reagents/Catalysts | Bond Formed |
| Amidation | Amide Bond Formation | HATU, DIPEA | C(O)-N |
| CuAAC (Click Chemistry) | 1,3-Dipolar Cycloaddition | CuSO₄, Sodium Ascorbate | 1,2,3-Triazole Ring |
| Suzuki Coupling | Cross-Coupling | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base, Boronic Acid | C-C |
| Buchwald-Hartwig Amination | Cross-Coupling | Pd Catalyst, Phosphine Ligand, Base | C-N |
Introduction of Heterocyclic Rings and Polycyclic Aromatic Hydrocarbons
The synthesis of analogues of this compound can be expanded by incorporating diverse molecular scaffolds, such as heterocyclic rings and polycyclic aromatic hydrocarbons (PAHs). These modifications can significantly alter the molecule's physicochemical properties and biological activities. Research has demonstrated various strategies for conjugating these complex ring systems to the quinoline core.
One approach involves the coupling of 8-hydroxyquinoline (B1678124) with a series of PAHs, including naphthalene, anthracene, and pyrene, to create novel conjugates. rsc.org This methodology can be extended to produce sulfonated derivatives, further modifying the compounds' properties. rsc.org The size of the polycyclic aromatic hydrocarbon ring and the presence or absence of specific substituents on the quinoline ring, such as a hydroxyl group, have been shown to play significant roles in the final compound's characteristics. rsc.org
Furthermore, various synthetic methods allow for the introduction of heterocyclic moieties. For instance, modifications to the quinoline scaffold can include the installation of esters, amides, carbamates, ureas, and other heterocycles. scispace.com The development of synthetic routes to produce quinoline derivatives fused with other heterocyclic systems, such as dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, has also been reported. acs.org These complex structures are often pursued for their potential pharmacological applications. nih.gov The synthesis can involve reactions such as the condensation of 2-methylquinolines with aldehydes like 4-pyridinecarboxaldehyde (B46228) to yield styryl-type derivatives. researchgate.net
Table 1: Examples of Quinoline Derivatives with Appended Ring Systems
| Quinoline Precursor | Appended Ring System | Synthetic Method | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline | Naphthalene, Anthracene, Pyrene | Coupling Reaction | rsc.org |
| 8-Hydroxyquinoline-2-carboxylic acid | Various Heterocycles (Esters, Amides) | Carboxylic acid derivatization | scispace.com |
| Formyl-quinoline derivatives | Dihydropyrido[2,3-d]pyrimidines | Three-component reaction | acs.org |
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers advanced techniques that can improve the efficiency, yield, and environmental footprint of synthesizing complex molecules like quinoline derivatives. Microwave-assisted synthesis and one-pot reactions are two such prominent techniques that have been successfully applied in quinoline chemistry.
Microwave-Assisted Synthesis in Quinoline Chemistry
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. benthamdirect.comingentaconnect.com This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. benthamdirect.comnih.gov
The application of microwave irradiation has been successfully demonstrated in various reactions for synthesizing quinoline derivatives, including heterocyclic ring formation and aromatic nucleophilic substitutions. nih.gov For example, an efficient, catalyst-free, one-pot three-component procedure for the synthesis of novel quinoline-based hybrids, such as dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, has been developed using microwave irradiation. acs.orgunf.edu This method involves the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. acs.orgunf.edu
Comparisons between microwave-assisted synthesis and conventional heating methods consistently highlight the benefits of the former. In the Skraup synthesis of 7-amino-8-methylquinoline, for instance, microwave assistance led to a significant decrease in reaction time, although the yield was not improved in this specific case. nih.gov In other reactions, such as the synthesis of S-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline, microwave-assisted methods on a silica (B1680970) gel solid support showed important improvements in reaction yields compared to classical methods. nih.gov
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline Derivatives
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of 7-amino-8-methylquinoline | Conventional | 4 hours | 55 | nih.gov |
| Synthesis of 7-amino-8-methylquinoline | Microwave | 15 minutes | 52 | nih.gov |
| Synthesis of N-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline | Conventional | 24 hours | 20 | nih.gov |
One-Pot Reaction Setups for Quinoline Derivatives
One-pot reactions, where multiple reaction steps are carried out in the same flask without isolating intermediates, offer numerous advantages, including reduced solvent consumption, lower waste generation, and improved time and resource efficiency. researchgate.net Several one-pot methodologies have been developed for the synthesis of the quinoline nucleus and its derivatives.
The Friedländer synthesis is one of the most versatile and efficient methods for preparing polysubstituted quinolines. researchgate.net This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. researchgate.net A practical and scalable one-pot Friedländer synthesis has been developed using the in situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes with iron powder, followed by condensation with ketones or aldehydes. organic-chemistry.org This method is compatible with a wide range of functional groups and has been used to produce mono- or disubstituted quinolines in good to excellent yields. organic-chemistry.org
Another example is a novel one-pot protocol for synthesizing quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes. mdpi.com This process involves four sequential reactions: an aza-Michael addition, an intramolecular Henry reaction, water elimination, and nitrous acid elimination to achieve aromatization. mdpi.com Furthermore, efficient one-pot, three-component procedures have been established for creating complex, fused heterocyclic systems. For example, quinoline-fused fluorescent dihydro/spiro-quinazolinones have been synthesized from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a promoter. acs.org
The shift towards these advanced green methodologies is revolutionizing the synthesis of quinoline derivatives by adhering to the principles of sustainable chemistry. researchgate.net
Table 3: Examples of One-Pot Syntheses for Quinoline Derivatives
| Quinoline Derivative Type | Reactants | Key Conditions/Catalyst | Reference |
|---|---|---|---|
| Mono/Disubstituted Quinolines | o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Iron powder, aq. HCl (in situ reduction) | organic-chemistry.org |
| Quinoline-2-carboxylates | 2-Aminobenzaldehydes, β-Nitroacrylates | BEMP (solid base) | mdpi.com |
| Quinoline-fused Dihydro/Spiro-quinazolinones | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-Toluenesulfonic acid | acs.org |
Structure Activity Relationship Sar Studies of Quinoline 8 Sulfonylamino Acetic Acid Derivatives
Influence of the Quinoline (B57606) Core Modifications on Biological Activity
The substitution at the 8-position of the quinoline ring is a critical determinant of the biological activity of this class of compounds. The nature of the substituent at this position directly influences the orientation and binding affinity of the molecule within the active site of target enzymes. In the case of (Quinoline-8-sulfonylamino)acetic acid, the sulfonylaminoacetic acid group at this position is pivotal.
Research on related 8-substituted quinoline derivatives has provided insights into the importance of this position. For instance, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides investigated as carbonic anhydrase inhibitors, the nature of the substituent at the 8-position was found to significantly modulate inhibitory activity against various human carbonic anhydrase (hCA) isoforms. While this study focused on carboxamides, the principle of substitution at the 8-position influencing enzyme inhibition is highly relevant.
The biological activity of quinoline derivatives can be finely tuned by altering the substitution pattern on the quinoline ring system. The introduction of various functional groups at different positions can modify the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby affecting its pharmacokinetic and pharmacodynamic properties.
General SAR principles for quinoline derivatives often indicate that electron-withdrawing or electron-donating groups at specific positions can enhance or diminish activity depending on the biological target. For example, in some classes of antibacterial quinolones, a fluorine atom at the C6 position is known to be crucial for potent activity.
While specific studies on fused ring derivatives of this compound are not extensively documented, the general principle of enhancing activity through the creation of more complex and rigid structures is a well-established strategy in medicinal chemistry. The added ring system can provide additional points of interaction with a biological target, leading to increased potency.
Modulatory Role of the Sulfonylamino Moiety in Biological Interactions
The sulfonamide group is a key pharmacophore in a multitude of therapeutic agents and plays a crucial role in the biological activity of this compound derivatives. It is known to be a zinc-binding group, which is a key feature for the inhibition of metalloenzymes.
In studies of quinoline-based sulfonamides as carbonic anhydrase inhibitors, the sulfonamide moiety is essential for binding to the zinc ion in the active site of the enzyme. nih.gov Similarly, in the context of quinoline-8-sulfonamides as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), the sulfonamide group is involved in crucial hydrogen bonding interactions within the enzyme's active site. mdpi.com
The nitrogen atom of the sulfonamide in this compound is further substituted with an acetic acid group, which can influence the electronic properties and conformational flexibility of the sulfonamide linker. This, in turn, can modulate the strength of its interaction with biological targets.
Significance of the Acetic Acid Side Chain for Pharmacological Efficacy
The acetic acid side chain in this compound is a critical component for its pharmacological efficacy. Carboxylic acid moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs) and are often essential for their activity. The acidic proton of the carboxylic acid can engage in important ionic interactions and hydrogen bonds with amino acid residues in the active sites of enzymes.
In the context of arylalkanoic acids, the carboxylic acid group is a key feature for their anti-inflammatory properties. The distance between the aromatic ring and the acidic center is often critical for activity. While direct SAR studies on the acetic acid side chain of this compound are limited, its importance can be inferred from the well-established role of this functional group in other classes of enzyme inhibitors.
Furthermore, the glycine (B1666218) moiety (aminoacetic acid) in some natural products has been shown to be crucial for their antitumor effects, suggesting that the N-acetic acid substructure can be a key determinant of biological activity. nih.gov
SAR Analysis Pertaining to Specific Enzyme Inhibition Profiles
The this compound scaffold has the potential to inhibit a variety of enzymes, and SAR analysis is crucial for optimizing selectivity and potency against specific targets.
Pyruvate Kinase M2 (PKM2) Inhibition:
Studies on quinoline-8-sulfonamide (B86410) derivatives have identified them as modulators of PKM2, a key enzyme in cancer metabolism. mdpi.com The quinoline moiety of these compounds typically binds to a hydrophobic pocket, while the sulfonamide group forms hydrogen bonds with key residues in the active site. The substitution on the sulfonamide nitrogen is a critical determinant of activity.
| Compound Modification | Observed Effect on PKM2 Inhibition |
| Addition of a second quinolinyl fragment to the sulfonamide moiety | Can significantly impact intracellular pyruvate levels in cancer cells. mdpi.com |
| Substitution on the sulfonamide nitrogen | Critical for activity; even small changes can alter the mode of interaction from activation to inhibition. |
Table 1: SAR insights for quinoline-8-sulfonamide derivatives as PKM2 inhibitors.
Carbonic Anhydrase (CA) Inhibition:
Quinoline-based sulfonamides have been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes. nih.gov The sulfonamide group acts as the primary zinc-binding group, while the quinoline scaffold can be modified to enhance binding affinity and selectivity for different CA isoforms.
| Substitution on Quinoline-based Sulfonamide | Effect on CA Inhibition |
| para-Sulfonamide derivatives | Displayed the best inhibitory activity against cancer-related isoforms hCA IX and hCA XII. nih.gov |
| meta-Sulfonamide derivative | Showed excellent hCA IX inhibitory activity. nih.gov |
Table 2: SAR of quinoline-based sulfonamides as carbonic anhydrase inhibitors.
Monoamine Oxidase (MAO) and Cholinesterase Inhibition:
Quinoline-sulfonamide hybrids have been designed as multi-target agents for neurodegenerative diseases. rsc.org The SAR of these compounds revealed that substitutions on a phenyl/benzyl group attached to the sulfonamide nitrogen significantly affect their inhibitory activity against MAO-A, MAO-B, and cholinesterases.
| Substitution on Phenyl/Benzyl Ring | Effect on MAO and Cholinesterase Inhibition |
| Chloro substitution at the meta-position | Most active substitution against the selected targets. rsc.org |
| Di-chloro substitution at ortho- and para-positions | Lower inhibition potential. rsc.org |
| Replacement of chlorine with fluorine (di-fluoro at ortho-position) | More potent toward the enzyme, but less active than meta-chloro. rsc.org |
Table 3: SAR of quinoline-sulfonamide hybrids as MAO and cholinesterase inhibitors.
Correlation of Structural Features with Antiproliferative Activity
The antiproliferative activity of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies reveal that specific modifications to the quinoline ring and the sulfonylaminoacetic acid moiety can significantly modulate their cytotoxic effects against cancer cell lines.
A critical determinant of antiproliferative activity in the broader class of quinoline-sulfonamide derivatives is the substitution pattern on the quinoline nucleus. Research on related quinoline-5-sulfonamides has highlighted the importance of a free phenolic group at the 8-position of the quinoline ring for biological activity. Methylation of this phenolic group generally leads to a significant decrease or complete loss of antiproliferative and antibacterial activity. This suggests that the hydroxyl group may be involved in crucial interactions with biological targets, possibly through hydrogen bonding or metal chelation.
In another study involving quinoline-8-sulfonamide derivatives, the introduction of a 1,2,3-triazole moiety was explored. The triazole ring is considered a bioisostere of an amide bond and can enhance the stability of the ligand-receptor complex through additional interactions. nih.gov This modification, coupled with other structural features, was found to influence the antiproliferative effects of the compounds. nih.gov
The following interactive table summarizes the antiproliferative activity of selected quinoline-sulfonamide derivatives, illustrating the impact of different structural modifications.
Table 1: Antiproliferative Activity of Selected Quinoline-Sulfonamide Derivatives
| Compound ID | R Group on Sulfonamide | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 3b | 4-methylphenyl | PANC-1 | ~4x lower than Cisplatin |
| 3f | 4-trifluoromethylphenyl | PANC-1 | ~2x lower than Cisplatin |
| 9a | (structure not specified) | A549 | 223.1 |
| 9a | (structure not specified) | C32 | 233.9 |
| 9a | (structure not specified) | MDA-MB-231 | 273.5 |
Stereochemical Considerations in Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of quinoline-based compounds, stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, and they often interact selectively with only one stereoisomer of a drug.
While specific research on the stereochemistry of this compound derivatives is limited, studies on related quinoline and quinoxaline (B1680401) compounds provide valuable insights into the importance of stereochemical considerations. For example, in a study of novel oxiranyl-quinoxaline derivatives, it was observed that the trans diastereoisomers displayed better antiproliferative activity against neuroblastoma cell lines than their cis counterparts. mdpi.com This finding strongly suggests that the spatial orientation of the substituents on the molecule is a critical factor for its cytotoxic effect, likely due to a more favorable interaction with the biological target. mdpi.com
The principle of stereoselectivity is also well-established in the broader class of quinolone antibiotics, which share the quinoline core structure. The drug levofloxacin (B1675101) is the pure (−)-(S)-enantiomer of the racemic drug ofloxacin. wikipedia.org The (−)-(S)-enantiomer binds more effectively to its bacterial enzyme targets, DNA gyrase and topoisomerase IV, than the (+)-(R)-enantiomer, resulting in its enhanced antibacterial activity. wikipedia.org This serves as a classic example of how chirality can dictate the potency of a quinoline-based therapeutic agent.
Furthermore, the natural alkaloids quinine (B1679958) and its diastereomer quinidine (B1679956), both of which contain a quinoline moiety, exhibit distinct biological activities. nih.govmdpi.com While quinine is primarily known for its antimalarial properties, quinidine is used as an antiarrhythmic agent. mdpi.com These differences in activity are attributed to their different three-dimensional structures, which lead to differential interactions with their respective biological targets.
Although direct evidence for this compound derivatives is not yet available, the aforementioned examples from related compound classes strongly suggest that the stereochemistry of these molecules would be a crucial factor in their antiproliferative activity. Future research in this area should focus on the synthesis and biological evaluation of individual stereoisomers to fully elucidate their structure-activity relationships and to identify the most potent and selective anticancer agents.
Mechanistic Investigations of Biological Activities Mediated by Quinoline 8 Sulfonylamino Acetic Acid and Its Analogues
Mechanisms of Enzyme Inhibition
Pyruvate (B1213749) Kinase M2 (PKM2) Inhibition and Metabolic Reprogramming in Cancer
Pyruvate kinase M2 (PKM2), a critical enzyme in glycolysis, is a key regulator of cancer cell metabolism. nih.govnih.govresearchgate.net It catalyzes the final rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate. mdpi.com PKM2 can exist in a highly active tetrameric state and a less active dimeric state; cancer cells predominantly feature the dimeric form. nih.gov This less active state is crucial for redirecting glycolytic intermediates into biosynthetic pathways, thereby supporting rapid cell proliferation, a phenomenon known as the Warburg effect. researchgate.netscispace.com Consequently, modulating PKM2 activity is an attractive therapeutic strategy for cancer treatment. nih.govnih.govresearchgate.net
Derivatives of (Quinoline-8-sulfonylamino)acetic acid, specifically 8-quinolinesulfonamides, have been identified as significant modulators of PKM2. nih.govnih.govresearchgate.net These compounds can act as either inhibitors or activators, shifting the equilibrium between the dimeric and tetrameric forms. nih.govmdpi.com Inhibition of the dimeric form of PKM2 disrupts the metabolic flexibility of cancer cells. nih.govmdpi.com For instance, in silico and in vitro studies identified the 8-quinolinesulfonamide derivative, compound 9a, as a potent modulator of PKM2. nih.govnih.govresearchgate.net Treatment of A549 lung cancer cells with this compound resulted in a reduction of intracellular pyruvate levels, which in turn affected cancer cell viability and cell-cycle distribution. nih.govnih.govresearchgate.net This demonstrates the potential of quinoline-8-sulfonamide (B86410) analogues to induce metabolic reprogramming in cancer cells by targeting PKM2. nih.govnih.govresearchgate.net Furthermore, these compounds have shown selectivity, exhibiting more cytotoxicity towards cancer cells than normal cells. nih.govnih.govresearchgate.net
Monoamine Oxidase (MAO-A and MAO-B) Inhibition and Neurotherapeutic Implications
Monoamine oxidases A and B (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. criver.com Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. criver.comnih.gov Quinoline (B57606) and its derivatives, including quinoline-sulfonamides, have emerged as potent inhibitors of both MAO isoforms. nih.govrsc.org
Quinoline itself has been shown to be a naturally occurring competitive inhibitor of MAO-A, with a higher affinity for the enzyme than the substrate kynuramine. nih.gov It inhibits MAO-A more potently than MAO-B. nih.gov More complex quinoline-sulfonamide analogues have been synthesized and evaluated as dual inhibitors of MAOs and cholinesterases for potential neurotherapeutic applications. nih.gov Molecular docking studies have elucidated the mechanism of inhibition, showing that these compounds form strong interactions with the active sites of the enzymes. nih.gov For MAO-A, hydrogen bonds are formed with key amino acid residues TYR444 and TYR69. nih.gov In the case of MAO-B, hydrogen bonds with TYR434 and TYR60, as well as interactions with LEU171 and GLY434, are crucial for the inhibitory activity. nih.gov Some 8-aminoquinoline (B160924) analogues have demonstrated selectivity and high potency for MAO-B inhibition, with IC50 values in the nanomolar range. nih.gov Similarly, certain (sulfamoylphenyl)quinoline-4-carboxylic acid derivatives have shown selective MAO-B inhibition. bohrium.com
| Compound | Target Enzyme | IC50 (µM) | Reference |
| a5 | MAO-A | 0.59 ± 0.04 | rsc.org |
| a12 | MAO-B | 0.47 ± 0.03 | rsc.org |
| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | 0.150 | nih.gov |
| methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate | MAO-B | 13.7 | bohrium.com |
Cholinesterase (AChE and BChE) Inhibition and Neurotransmission Modulation
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). researchgate.netnih.gov The inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft, which is a primary therapeutic strategy for managing symptoms of Alzheimer's disease, a condition characterized by a deficit in cholinergic neurotransmission. nih.govnih.govmdpi.com
Quinoline-based structures, particularly quinoline-sulfonamides, have been investigated as effective inhibitors of both AChE and BChE. nih.govrsc.org The inhibitory mechanism involves the binding of these compounds to the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. nih.gov Several novel quinoline-sulfonamide derivatives have demonstrated potent inhibitory activity against both enzymes, with some compounds showing IC50 values in the sub-micromolar range. rsc.org For example, compounds a11 and a6 were identified as the most potent inhibitors against BChE and AChE, respectively, in one study. rsc.org The development of dual-target inhibitors, which act on both cholinesterases and monoamine oxidases, is a promising approach for multifactorial diseases like Alzheimer's. nih.govrsc.org
| Compound | Target Enzyme | IC50 (µM) | Reference |
| a11 | BChE | 0.58 ± 0.05 | rsc.org |
| a6 | AChE | 1.10 ± 0.77 | rsc.org |
| 7a | AChE | 0.01707 | researchgate.net |
| 7b | AChE | 0.0175 | researchgate.net |
| 5a | BChE | 46.66 | researchgate.net |
| 5b | BChE | 33.33 | researchgate.net |
Alpha-Glucosidase Inhibition and Related Metabolic Pathways
Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. nih.govmdpi.com Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. nih.govmdpi.com
Various quinoline derivatives have been identified as potent inhibitors of α-glucosidase, with some exhibiting significantly greater potency than the standard drug, acarbose. nih.govresearchgate.net The mechanism of inhibition by these compounds can vary. Kinetic studies have shown that some quinoline hybrids, such as those incorporating 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties, act as non-competitive inhibitors. nih.govresearchgate.net This suggests they bind to an allosteric site on the enzyme, rather than the active site, inducing a conformational change that reduces its catalytic efficiency. nih.gov In contrast, other studies on different quinoline derivatives have reported a competitive mode of inhibition, where the compounds compete with the substrate for binding at the enzyme's active site. researchgate.net Molecular docking studies have supported this by showing interactions with catalytically active residues such as Phe-177 and Asp-214. researchgate.net
| Compound Series | Target Enzyme | IC50 Range (µM) | Inhibition Type | Reference |
| Quinoline-oxadiazole-triazole hybrids | α-glucosidase | 15.85 - 63.59 | Non-competitive | nih.gov |
| Quinoline-oxadiazole Schiff bases | α-glucosidase | 2.60 - 102.12 | Competitive | researchgate.net |
DNA Gyrase and Topoisomerase IV Inhibition
DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential bacterial enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.govmdpi.commdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) replicated daughter chromosomes. nih.govmdpi.com These enzymes are the primary targets of quinolone antibiotics. nih.govmdpi.com
The inhibitory mechanism of quinolones does not involve simple competitive binding to the active site. Instead, they act as enzyme poisons. nih.govmdpi.com The key event is the stabilization of a covalent enzyme-DNA intermediate, known as the cleavage complex. mdpi.comnih.gov Quinolones intercalate into the DNA at the site of the break and interact with both the DNA and the enzyme, preventing the re-ligation of the DNA strands. nih.govnih.gov This trapping of the enzyme on the DNA leads to the formation of double-strand breaks, which stalls replication forks, induces the SOS DNA repair response, and ultimately triggers bacterial cell death. nih.govnih.gov In many gram-negative bacteria, DNA gyrase is the primary target, while in some gram-positive bacteria, topoisomerase IV is the initial target. nih.govresearchgate.net The quinoline core is fundamental to this mechanism, binding through a water-metal ion bridge to the A subunit of the enzymes. nih.gov
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. nih.govnih.gov While essential for normal physiological processes like tissue remodeling and wound healing, the dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis and arthritis. nih.govresearchgate.net
The catalytic activity of MMPs is dependent on a zinc ion located within their active site. nih.gov Consequently, a primary mechanism for their inhibition involves the chelation of this essential metal ion. nih.govnih.gov Quinoline derivatives, particularly those containing an 8-hydroxyquinoline (B1678124) moiety, have been designed and investigated as MMP inhibitors. researchgate.net The 8-hydroxyquinoline scaffold acts as a metal-binding group, effectively chelating the catalytic zinc ion and thereby inactivating the enzyme. researchgate.net Studies have shown that derivatives of 5-chloro-8-hydroxyquinoline (B194070) can act as potent inhibitors of MMP-2 and MMP-9, which are key enzymes involved in cancer cell migration and invasion. researchgate.net This mechanism of action, centered on depriving the enzyme of its critical zinc cofactor, is a well-established strategy in the development of MMP inhibitors. nih.gov
Other Enzyme Targets
Beyond primary targets, this compound and its analogues, specifically quinoline-8-sulfonamides, have been shown to interact with a diverse array of enzymes, indicating a broad spectrum of biological activity. These interactions are crucial for understanding their therapeutic potential.
Pyruvate Kinase M2 (PKM2): This key glycolytic enzyme is a significant target for quinoline-8-sulfonamide derivatives in cancer therapy. nih.govnih.gov PKM2's role in regulating cancer cell metabolism makes it an attractive target. nih.govresearchgate.net Certain analogues act as modulators of PKM2, shifting it between its highly active tetrameric state and a less active dimeric state, thereby interfering with tumor growth and proliferation. nih.govresearchgate.net For instance, one study identified a novel quinoline-8-sulfonamide derivative, compound 9a, as a potent modulator of PKM2. This compound was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, which correlated with decreased cancer cell viability. nih.govnih.gov
Carbonic Anhydrases (CAs): Several quinoline-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov CAs are metalloenzymes involved in pH homeostasis and are implicated in various diseases. nih.govnih.gov Novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as the membrane-bound isoform hCA IV, with inhibition constants (Kᵢ) in the nanomolar range for the most potent compounds. nih.gov Specifically, quinoline-based benzenesulfonamides have shown excellent inhibitory activity against tumor-associated isoforms hCA IX and hCA XII. nih.gov
Matrix Metalloproteinases (MMPs): The 8-sulfonamidoquinoline core structure is known for its zinc-binding capabilities, making it a promising scaffold for the inhibition of zinc-dependent MMPs. acs.org Libraries of these compounds have been screened against various MMPs, showing impressive and sometimes selective inhibition. acs.org The sulfonamide group plays a key role in the binding of these inhibitors to the MMP active site, often by forming hydrogen bonds and orienting other parts of the molecule into binding pockets. nih.govresearchgate.net
Monoamine Oxidases (MAOs) and Cholinesterases (ChEs): In the context of neurodegenerative diseases like Alzheimer's, quinoline-sulfonamides have been designed as dual inhibitors of MAOs (MAO-A and MAO-B) and ChEs (AChE and BChE). rsc.orgnih.gov Several novel compounds exhibited potent, competitive inhibition of these enzymes with IC₅₀ values in the sub-micromolar range. rsc.org
DNA Glycosylase (OGG1): Tetrahydroquinoline sulfonamide derivatives have been identified as inhibitors of human 8-oxoguanine DNA glycosylase (OGG1), an enzyme crucial for the base excision repair pathway that removes oxidatively damaged DNA bases. nist.gov Inhibition of this repair mechanism can enhance the killing of malignant tumor cells. nist.gov
Table 1: Inhibition of Various Enzyme Targets by Quinoline-8-Sulfonamide Analogues| Compound Class | Enzyme Target | Key Findings | Inhibition Values (Kᵢ or IC₅₀) | Source |
|---|---|---|---|---|
| Quinoline-based benzenesulfonamides (QBS) | hCA IX | Excellent, selective inhibition. | Kᵢ = 5.5 nM (Compound 13b) | nih.gov |
| Quinoline-based benzenesulfonamides (QBS) | hCA XII | Potent inhibition. | Kᵢ = 8.7 nM (Compound 13c) | nih.gov |
| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA II | Low nanomolar inhibition. | Kᵢ = 33.0 nM (Compound 5h) | nih.gov |
| Quinoline-sulfonamides (a1-18 series) | MAO-A | Potent, competitive inhibition. | IC₅₀ = 0.59 µM (Compound a5) | rsc.org |
| Quinoline-sulfonamides (a1-18 series) | MAO-B | Potent, competitive inhibition. | IC₅₀ = 0.47 µM (Compound a12) | rsc.org |
| Quinoline-sulfonamides (a1-18 series) | AChE | Potent, competitive inhibition. | IC₅₀ = 1.10 µM (Compound a11) | rsc.org |
| Quinoline-sulfonamides (a1-18 series) | BChE | Potent, competitive inhibition. | IC₅₀ = 0.58 µM (Compound a6) | rsc.org |
Molecular Mechanisms of Anticancer Activity
The anticancer effects of quinoline-8-sulfonamide analogues are significantly linked to their ability to modulate the cell cycle. Research has shown that these compounds can induce cell cycle arrest, a critical mechanism for preventing the proliferation of cancer cells. For example, a potent cytotoxic compound, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), was found to induce cell cycle arrest at the G2 phase in Jurkat T cells. nih.gov This arrest was characterized by an increase in the levels of cyclin B1 and phosphorylated-cdc2, coupled with a reduction in cdc2 kinase activity. nih.gov
The p53-p21-RB signaling pathway is a cornerstone of cell cycle regulation. nih.gov Upon activation by cellular stress, p53 transcriptionally activates the gene for p21, a cyclin-dependent kinase inhibitor. nih.gov By inhibiting cyclin-CDK complexes, p21 prevents the hyperphosphorylation of the retinoblastoma protein (RB), leading to cell cycle arrest. nih.gov While direct modulation of p53 and p21 by this compound is not extensively detailed in the available literature, the observed impact of its analogues on cell cycle phase distribution strongly suggests an interaction with these key regulatory pathways. nih.govnih.gov The ability of these compounds to halt cell cycle progression is a fundamental aspect of their cytotoxic potential. nih.gov
In addition to cell cycle arrest, quinoline-8-sulfonamide derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by altering the expression of genes that regulate this process, particularly those in the B-cell lymphoma 2 (Bcl-2) family. The ratio between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical for determining a cell's fate. nih.govresearchgate.net
Studies on structurally related quinazoline-sulfonamides have demonstrated their ability to shift this balance in favor of apoptosis. nih.gov These compounds were shown to upregulate the expression of the pro-apoptotic Bax gene while downregulating the anti-apoptotic Bcl-2 gene in MCF-7 breast cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a key trigger for the activation of caspases, the executioner enzymes of apoptosis. nih.gov Furthermore, some 8-hydroxyquinoline derivatives have been shown to promote apoptosis in A549 lung cancer cells. nih.gov The induction of apoptosis is a hallmark of effective chemotherapeutic agents, and the ability of quinoline-sulfonamides to modulate Bcl-2 family proteins underscores their therapeutic potential. mdpi.combenthamscience.com
A significant mechanism contributing to the anticancer activity of quinoline derivatives is their interaction with DNA and the inhibition of enzymes critical for DNA synthesis and maintenance. nih.govnih.gov Many planar aromatic heterocycles, including quinoline alkaloids, function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Furthermore, quinoline derivatives are known to inhibit topoisomerases, enzymes that resolve topological problems in DNA during various cellular processes. nih.govmdpi.comresearchgate.net For instance, the widely used fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV. wikipedia.org In the context of cancer, synthetic quinoline derivatives have been identified as inhibitors of human topoisomerase I, placing them in the same class as established anticancer drugs like camptothecin. nih.govmdpi.com Metal complexes of sulfonamide-substituted 8-hydroxyquinoline derivatives have also been shown to bind effectively to DNA, likely through an intercalative mode, causing strand breakage. nih.gov
While some quinoline-sulfonamide derivatives have been evaluated for their anti-inflammatory potential by measuring their inhibitory effect on reactive oxygen species (ROS), the induction of oxidative stress within cancer cells is also a recognized anticancer mechanism. An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.
The precise mechanisms by which this compound and its analogues might induce oxidative stress in cancer cells are still under investigation. However, it is known that iron chelated by 8-hydroxyquinoline can cause significant DNA strand breakage in cultured human cells, a process likely mediated by the generation of ROS. nih.gov The relationship between these compounds and cellular redox state is complex, but manipulating ROS levels to selectively kill cancer cells is a promising therapeutic strategy.
Molecular Basis of Antimicrobial Activities
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. nih.govnih.gov The antimicrobial action of quinoline-sulfonamide hybrids stems from a multi-targeted approach, leveraging the mechanisms of both core moieties. nih.gov
The primary mechanism for quinolone-class antibiotics is the inhibition of bacterial DNA synthesis. nih.gov They target essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling and decatenation during replication. nih.govwikipedia.org Inhibition of these enzymes stalls the replication process and leads to bacterial cell death. wikipedia.org
The sulfonamide component contributes by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is vital for the bacterial synthesis of folic acid, a crucial precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides disrupt bacterial growth and division. nih.gov
Hybrid quinoline-sulfonamide molecules, therefore, present a dual-action threat to bacteria. This combination can be particularly effective against drug-resistant strains. nih.govresearchgate.net For example, the compound QS-3, a quinoline-sulfonamide hybrid, showed potent inhibitory activity against P. aeruginosa and was also effective against antibiotic-resistant strains. nih.govresearchgate.net Furthermore, metal complexes of quinoline-sulfonamides have demonstrated excellent antibacterial and antifungal activity, with a cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide showing high efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govresearchgate.net
Table 2: Antimicrobial Activity of a Quinoline-Sulfonamide Metal Complex| Compound | Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|---|
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | Excellent antibacterial | 19.04 × 10⁻⁵ mg/mL | nih.govresearchgate.net |
| Escherichia coli ATCC25922 | Very good antibacterial | 609 × 10⁻⁵ mg/mL | nih.govresearchgate.net | |
| Candida albicans ATCC10231 | Excellent antifungal | 19.04 × 10⁻⁵ mg/mL | nih.govresearchgate.net |
Mechanisms Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis)
The antibacterial action of quinoline derivatives, including quinoline-sulfonamide hybrids, against Gram-positive bacteria is multifaceted, often involving the inhibition of essential enzymatic systems and disruption of cellular integrity. A primary mechanism involves the targeting of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. For many Gram-positive species like Staphylococcus aureus and its methicillin-resistant strains (MRSA), as well as Enterococcus faecalis, topoisomerase IV is a key target. ccspublishing.org.cnmdpi.com This enzyme is critical for decatenating daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated DNA, leading to cell division arrest and bacterial death.
Some quinoline-sulfonamide derivatives have demonstrated potent activity against MRSA. nih.gov For instance, certain acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have shown efficacy against MRSA isolates comparable to conventional antibiotics. mdpi.com The antibacterial potency of these compounds can be influenced by various structural modifications. For example, some quinoline-based compounds are effective against MRSA with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. nih.gov The introduction of specific moieties, such as a triazole ring, has been shown to enhance anti-MRSA activity. nih.gov
Furthermore, metal complexes of quinoline-sulfonamide hybrids have exhibited significant antibacterial properties. A cadmium(II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide displayed excellent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.19 µg/mL. nih.gov The mechanism for such compounds may also involve interference with other enzymatic systems, such as carbonic anhydrases. nih.gov
Table 1: In vitro Activity of Selected Quinoline Analogues Against Gram-Positive Bacteria
| Compound/Analogue | Bacterium | Activity (MIC) | Source(s) |
|---|---|---|---|
| Triazolyl ethanol (B145695) quinolone derivative | MRSA | 0.5 µg/mL | nih.gov |
| Indolo[3,2-b]quinoline analogue | MRSA | 2 µg/mL | nih.gov |
| Ciprofloxacin derivative | MRSA | 8 µg/mL | nih.gov |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Cd(II) complex | S. aureus ATCC 25923 | 0.19 µg/mL | nih.gov |
Mechanisms Against Gram-Negative Bacteria (e.g., Escherichia coli)
Against Gram-negative bacteria like Escherichia coli, the primary molecular target for many quinoline-based antibiotics is DNA gyrase. researchgate.netmdpi.com This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds cause the bacterial DNA to become overwound, which stalls replication and ultimately leads to cell death.
The outer membrane of Gram-negative bacteria poses a significant permeability barrier. However, certain quinoline-sulfonamide hybrids have been designed to effectively overcome this defense. researchgate.net The efficacy of these compounds is therefore a dual function of their ability to penetrate the outer membrane and their potency in inhibiting the intracellular target, DNA gyrase.
Some quinoline-sulfonamide hybrids have shown broad-spectrum potential. For example, compound QS-3 was identified as a potent candidate against Pseudomonas aeruginosa with an MIC of 64 μg mL−1 and showed synergistic effects with ciprofloxacin. rsc.org Metal complexes have also demonstrated activity; a copper(II) complex of a quinoline-sulfonamide derivative was active against E. coli with an MIC of 48.75 µg/mL, while a cadmium(II) complex was effective at 6.09 µg/mL. nih.gov These findings suggest that these hybrid molecules are promising scaffolds for developing agents against resistant Gram-negative pathogens. researchgate.net
Table 2: In vitro Activity of Selected Quinoline Analogues Against Gram-Negative Bacteria
| Compound/Analogue | Bacterium | Activity (MIC) | Source(s) |
|---|---|---|---|
| Quinoline-sulfonamide hybrid (QS-3) | P. aeruginosa | 64 µg/mL | rsc.org |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Cu(II) complex | E. coli ATCC 25922 | 48.75 µg/mL | nih.gov |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Cd(II) complex | E. coli ATCC 25922 | 6.09 µg/mL | nih.gov |
Mechanisms of Antifungal Effects
The antifungal mechanisms of quinoline-sulfonamide derivatives are an emerging area of research. Evidence suggests that these compounds can exert their effects through various pathways, including disruption of fungal cell integrity and inhibition of essential enzymes. Some analogues have shown potent activity against fungal pathogens like Candida albicans. For instance, a cadmium(II) complex of a quinoline-sulfonamide hybrid demonstrated excellent antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 0.19 µg/mL. nih.gov The uncomplexed quinoline-sulfonamide ligand also showed strong activity. nih.gov
One proposed mechanism of action for related sulfonamides is the inhibition of carbonic anhydrase, an enzyme present in fungi that is crucial for processes like pH homeostasis and CO2 metabolism. nih.govnih.gov By targeting such enzymes, these compounds can disrupt fundamental physiological processes required for fungal growth and survival. Further research is needed to fully elucidate the specific molecular targets and pathways involved in the antifungal action of this compound and its analogues.
Antiviral Modes of Action (e.g., SARS-CoV-2 ACE-2 receptor interaction)
The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor is the critical first step for viral entry into host cells. frontiersin.orgnih.gov Preventing this interaction is a key strategy for developing antiviral therapeutics. nih.gov Quinoline derivatives have been investigated for their potential to inhibit this crucial binding event.
Studies have shown that certain quinoline-2-carboxylic acids can directly bind to the SARS-CoV-2 RBD, thereby inhibiting its interaction with the ACE2 receptor. researchgate.net This mechanism blocks the virus from attaching to and entering human cells. Computational and in-silico screening studies have been employed to identify compounds, including natural and FDA-approved drugs, that can effectively interact with the ACE2 receptor's spike binding pocket, thus preventing the virus from binding. researchgate.net This approach highlights the potential of quinoline-based structures to serve as scaffolds for the development of direct-acting antiviral agents against SARS-CoV-2 and potentially other coronaviruses that utilize the ACE2 receptor. researchgate.netnih.gov
Mechanisms of Antimalarial Action Against Plasmodium falciparum and Other Species
Quinoline-based compounds are foundational in antimalarial therapy. Their primary mechanism against Plasmodium falciparum involves disrupting the parasite's heme detoxification pathway within the red blood cell. nih.govnih.gov The parasite digests host hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. nih.govsemanticscholar.org
Quinoline drugs accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. nih.gov They are thought to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. nih.gov This leads to a buildup of toxic, soluble heme, which generates oxidative stress, damages cellular membranes, and ultimately kills the parasite. nih.gov Quinoline-sulfonamide hybrids have been shown to act by inhibiting parasite growth through this mechanism, without affecting the integrity of the red blood cell membrane. nih.gov While many of these hybrids are effective, their potency can vary compared to established drugs like chloroquine (B1663885). nih.gov
Mechanisms of Neurotherapeutic Effects (e.g., Sedative Properties)
Certain quinoline derivatives exhibit neurotherapeutic effects, including sedative properties, primarily through their interaction with the GABA-A receptor complex in the central nervous system. nih.gov GABA (gamma-aminobutyric acid) is the principal inhibitory neurotransmitter in the brain. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows chloride ions to enter the neuron, causing hyperpolarization and reducing the likelihood of an action potential. wikipedia.org
Compounds that act as positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects. nih.govwikipedia.org Specific quinoline and cinnoline (B1195905) derivatives have been synthesized and evaluated as GABA-A receptor modulators. nih.gov These compounds can exhibit selectivity for different GABA-A receptor subtypes (e.g., α1, α2, α3, α5), allowing for the potential development of agents with more targeted therapeutic profiles, such as producing sedation with reduced side effects like memory impairment. nih.gov The mechanism involves binding to an allosteric site on the receptor, distinct from the GABA binding site, which modulates the channel's opening frequency or duration. wikipedia.org
Molecular Pathways in Anti-inflammatory Activity (e.g., PDE4, TRPV1, TACE, COX inhibition)
Quinoline-based molecules, including this compound analogues, can exert anti-inflammatory effects by modulating multiple molecular pathways. researchgate.net Their activity often involves the inhibition of key enzymes and receptors that propagate the inflammatory cascade.
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, quinoline derivatives increase intracellular cAMP levels, which suppresses the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). google.commdpi.comresearchgate.net Several quinoline-based compounds have been developed as highly potent PDE4 inhibitors. mdpi.comresearchgate.net
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a key ion channel involved in pain and neurogenic inflammation. researchgate.net Novel N-quinolinyl and N-isoquinolinyl carboxamides have been identified as potent antagonists of the TRPV1 receptor. nih.govresearchgate.net By blocking this channel, these compounds can prevent its activation by inflammatory stimuli, thereby reducing pain and inflammation. researchgate.net
TNF-α Converting Enzyme (TACE) Inhibition: TACE (also known as ADAM17) is a metalloproteinase responsible for releasing the active, soluble form of the potent pro-inflammatory cytokine TNF-α from its membrane-bound precursor. nih.gov Inhibition of TACE is a direct mechanism to reduce levels of active TNF-α, and quinoline-based structures have been explored as scaffolds for TACE inhibitors. researchgate.netnih.gov
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for producing prostaglandins, which are central mediators of inflammation and pain. mui.ac.ir Quinoline derivatives have been designed as selective COX-2 inhibitors. mui.ac.irnih.gov By selectively targeting COX-2, which is upregulated at sites of inflammation, these compounds can reduce prostaglandin (B15479496) synthesis and exert anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.govresearchgate.net
Table 3: Anti-inflammatory Mechanisms of Quinoline Analogues
| Target | Mechanism of Action | Example Compound Class | Source(s) |
|---|---|---|---|
| PDE4 | Increases cAMP levels, reducing pro-inflammatory cytokine release. | 8-Methoxyquinoline derivatives | mdpi.com |
| TRPV1 | Blocks ion channel activation by inflammatory stimuli. | N-quinolinylnicotinamide | nih.gov |
| TACE | Prevents the release of soluble, active TNF-α. | Quinoline-based hydroxamates | researchgate.netnih.gov |
| COX-2 | Inhibits the synthesis of pro-inflammatory prostaglandins. | 2-Aryl quinolines | mui.ac.ir |
Interactions with Other Pharmacological Targets and Pathways
While the primary mechanisms of action for many therapeutic agents are well-defined, a comprehensive understanding of their pharmacological profile requires investigation into their interactions with other biological targets and pathways. Such "off-target" interactions can lead to polypharmacological effects, where a single compound engages multiple targets, potentially resulting in synergistic therapeutic outcomes or unforeseen side effects. For this compound and its analogues, research has revealed a range of interactions with various enzymes and pathways beyond their initial therapeutic targets. This section explores these secondary interactions, drawing on data from studies of structurally related quinoline-8-sulfonamide derivatives to infer the potential broader activity profile of this compound.
The quinoline nucleus is a versatile scaffold known to impart a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netbiointerfaceresearch.com The addition of a sulfonamide group at the 8-position further enhances its ability to interact with various biological macromolecules. While specific data for this compound is limited, the activities of its analogues provide a valuable framework for understanding its potential pharmacological interactions.
One significant area of investigation for quinoline-8-sulfonamide derivatives is their role as modulators of enzymes involved in cancer metabolism. Notably, these compounds have been identified as modulators of Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis that is often upregulated in tumor cells. nih.govmdpi.com Depending on the specific structural modifications, these derivatives can act as either activators or inhibitors of PKM2, thereby influencing cancer cell proliferation. nih.gov
Beyond cancer metabolism, analogues of this compound have demonstrated inhibitory activity against several other enzyme families. These include carbonic anhydrases (CAs), which are involved in various physiological processes such as pH regulation and have been identified as targets for anticancer therapies. Furthermore, studies have shown that certain quinoline-8-sulfonamide derivatives can inhibit matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and have been implicated in cancer metastasis.
In the context of neurodegenerative diseases, quinoline-8-sulfonamides have been investigated as multi-target agents. Research has shown that some analogues can simultaneously inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease.
The broad-spectrum anti-infective properties of quinoline derivatives are well-documented. nih.govnih.gov Analogues of this compound have shown promise as antibacterial, antifungal, antimalarial, and antileishmanial agents. nih.gov Their antibacterial mechanism may involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.
The following table summarizes the inhibitory activities of various analogues of this compound against a range of pharmacological targets. It is important to note that these data are for structurally related compounds and serve to illustrate the potential polypharmacology of this class of molecules.
| Compound Analogue | Target Enzyme | Inhibitory Activity (IC50/KI) | Therapeutic Area |
|---|---|---|---|
| Quinoline-8-sulfonamide derivative 9a | Pyruvate Kinase M2 (PKM2) | Reduces intracellular pyruvate levels | Oncology |
| 4-Anilinoquinoline-based sulfonamide 13b | Carbonic Anhydrase IX (hCA IX) | KI = 5.5 nM | Oncology |
| Quinoline-8-sulfonamide derivative a5 | Monoamine Oxidase A (MAO-A) | IC50 = 0.59 µM | Neurodegenerative Disease |
| Quinoline-8-sulfonamide derivative a12 | Monoamine Oxidase B (MAO-B) | IC50 = 0.47 µM | Neurodegenerative Disease |
| Quinoline-8-sulfonamide derivative a11 | Acetylcholinesterase (AChE) | IC50 = 1.10 µM | Neurodegenerative Disease |
| Quinoline-8-sulfonamide derivative a6 | Butyrylcholinesterase (BChE) | IC50 = 0.58 µM | Neurodegenerative Disease |
| 8-Quinolinamine analogues | Plasmodium falciparum (D6 strain) | IC50 = 20-4760 ng/mL | Infectious Disease (Malaria) |
| 8-Quinolinamine analogues | Leishmania species | IC50 = 0.84-5.0 µg/mL | Infectious Disease (Leishmaniasis) |
| 8-Quinolinamine analogues | Staphylococcus aureus | IC50 = 1.33-18.9 µg/mL | Infectious Disease (Bacterial) |
| 8-Quinolinamine analogues | Candida albicans | IC50 = 4.93-19.38 µg/mL | Infectious Disease (Fungal) |
The diverse inhibitory profile of these analogues suggests that this compound may also interact with a variety of targets, potentially leading to a complex pharmacological profile. Further research involving broad-panel screening of this compound is necessary to elucidate its specific off-target interactions and to fully understand its therapeutic potential and possible side effects.
Computational Approaches in the Study of Quinoline 8 Sulfonylamino Acetic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a quinoline (B57606) derivative, might interact with a biological target, typically a protein or enzyme.
In studies involving quinoline-8-sulfonamide (B86410) derivatives, molecular docking has been employed to explore their inhibitory potential against specific enzymes. For example, docking simulations of a derivative, compound 9a , into the active site of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy, revealed key binding interactions. mdpi.com The analysis showed that the sulfonamide group's oxygen atoms form hydrogen bonds with the amino acid residue Lys207. mdpi.com Further interactions contributing to the stability of the ligand-protein complex include:
A hydrogen bond between the nitrogen atom of the triazole moiety and Lys207. mdpi.com
π-π stacking interactions between the quinoline and triazole rings and the amino acid His78. mdpi.com
A π-sulfur interaction between His78 and the sulfur atom of the sulfonamide group. mdpi.com
A π-anion interaction between Asp178 and another quinoline moiety. mdpi.com
Multiple hydrophobic interactions between the quinoline moieties and residues such as Pro53, Tyr83, and Ala366. mdpi.com
These detailed interaction profiles from docking studies help elucidate the structural basis for the compound's inhibitory activity and guide the design of more potent derivatives. mdpi.comdoi.org The aromatic nature of the quinoline ring facilitates hydrophobic interactions with viral proteins and nucleic acids, which can aid in inhibiting viral functions. doi.org
| Interaction Type | Ligand Moiety | Protein Residue (PKM2) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Sulfonamide Oxygen | Lys207 | mdpi.com |
| Hydrogen Bonding | Triazole Nitrogen | Lys207 | mdpi.com |
| π-π Stacking | Quinoline & Triazole Rings | His78 | mdpi.com |
| π-Sulfur Interaction | Sulfonamide Sulfur | His78 | mdpi.com |
| π-Anion Interaction | Quinoline Moiety | Asp178 | mdpi.com |
| Hydrophobic (Alkyl-π) | Quinoline Moiety | Pro53, Tyr83, Ala366 | mdpi.com |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-protein complex over time. doi.orgresearchgate.net MD simulations model the movements of atoms and molecules, providing a more realistic representation of the biological environment. tees.ac.uk
For various quinoline derivatives, MD simulations have been used to validate the stability of their docked poses within the active sites of target enzymes. doi.org These simulations can confirm whether the key interactions identified in docking studies, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of nanoseconds. doi.orgtees.ac.uk The results of MD simulations provide insights into the dynamic behavior of the ligand in the binding pocket and help calculate binding free energies, which can more accurately predict binding affinity. researchgate.net This combined approach of docking followed by MD simulation is a robust strategy for evaluating the potential of quinoline derivatives as inhibitors of targets like acetylcholinesterase or viral enzymes. doi.orgresearchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. scirp.orgnih.gov These methods can determine molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of a molecule; a large gap suggests high stability and low reactivity. scirp.org In studies of related compounds like (5-chloro-quinolin-8-yloxy) acetic acid, DFT calculations have shown that the HOMO and LUMO orbitals are primarily localized on the quinoline rings, indicating they are mostly of the π-antibonding type. scirp.org The presence of different substituents can alter this energy gap; for instance, adding a chlorine atom was found to decrease the gap, thereby increasing the compound's reactivity compared to its non-chlorinated analog. scirp.org Such calculations provide fundamental insights into how structural modifications can tune the electronic behavior and potential activity of the molecule. scirp.orgnih.gov
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 2-(quinolin-8-yloxy)acetic acid | -8.62 | -4.01 | 4.61 | scirp.org |
| (5-chloroquinolin-8-yloxy)acetic acid | -8.91 | -4.52 | 4.39 | scirp.org |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are computational strategies used in the early stages of drug discovery to identify novel bioactive compounds from large chemical libraries. nih.gov Virtual screening, in particular, involves docking vast numbers of compounds against a biological target to find potential "hits" with high binding affinity. nih.gov
The quinoline scaffold is frequently used in these screening campaigns due to its established presence in many bioactive molecules. nih.gov Structure-based virtual screening has successfully identified quinoline derivatives as potential inhibitors for various targets. For instance, a computational screening approach identified an 8-hydroxyquinoline (B1678124) compound as a high-affinity binder and inhibitor of the GLI1 transcription factor, a target in cancer. nih.gov Similarly, virtual screening of quinoline drug libraries has been conducted to find potential inhibitors for targets related to viral entry and replication, such as for SARS-CoV-2. nih.gov These methods significantly reduce the time and resources required for discovering new lead compounds compared to traditional high-throughput screening. nih.gov
Supramolecular Interaction Analysis
The way molecules arrange themselves in the solid state is governed by a network of non-covalent interactions. For quinoline-8-sulfonamide, the parent structure of (Quinoline-8-sulfonylamino)acetic acid, X-ray crystallography has revealed the key supramolecular interactions that dictate its crystal packing.
Hydrogen bonds are highly directional and are among the most important interactions in determining molecular conformation and crystal packing. In the crystal structure of quinoline-8-sulfonamide, the sulfonamide group is a key participant in both intramolecular and intermolecular hydrogen bonding. nih.govresearchgate.net
An intramolecular N—H⋯N hydrogen bond is observed between one of the hydrogen atoms of the sulfamoyl group (NH₂) and the nitrogen atom of the quinoline ring. nih.govresearchgate.net In the crystal lattice, molecules are linked into inversion dimers through pairs of intermolecular N—H⋯O hydrogen bonds, where the other hydrogen of the sulfamoyl group on one molecule donates to a sulfonyl oxygen atom on a neighboring molecule. nih.govresearchgate.net This arrangement creates a stable, dimeric motif that serves as a building block for the larger crystal structure. nih.gov
In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the assembly of aromatic molecules like quinoline-8-sulfonamide. These interactions occur between the electron-rich π systems of the quinoline rings. nih.govresearchgate.net
In the crystal structure, the hydrogen-bonded dimers of quinoline-8-sulfonamide are further associated through π-π stacking. nih.govresearchgate.net This interaction is observed between the benzene (B151609) rings of the quinoline systems in neighboring dimers. nih.gov The centroid-to-centroid distance between these stacked rings is 3.649 (1) Å, with an interplanar spacing of 3.373 (1) Å. nih.gov These π-π stacking interactions connect the dimers along a specific crystallographic direction, forming a one-dimensional polymeric structure. nih.govresearchgate.net Similar face-to-face π-π stacking interactions are a common feature in the crystal structures of other quinoline derivatives, with reported centroid-centroid distances around 3.56 Å. researchgate.net
Predictive Modeling for Bioavailability and Permeability
Computational, or in silico, modeling represents a pivotal and cost-effective approach in the early phases of drug discovery for assessing the pharmacokinetic profile of novel chemical entities. For this compound and its analogs, predictive models are instrumental in forecasting their oral bioavailability and permeability, which are critical determinants of a drug's efficacy. These models leverage the molecule's structural features to predict its absorption, distribution, metabolism, and excretion (ADME) properties.
The predictive modeling for the bioavailability and permeability of quinoline-8-sulfonamide derivatives often involves the calculation of various physicochemical and topological descriptors. These descriptors are then used in established models, such as quantitative structure-activity relationship (QSAR) models, to estimate the likelihood of a compound being orally bioavailable and capable of permeating biological membranes.
Detailed research findings for the broader class of quinoline-8-sulfonamide derivatives indicate that these compounds generally exhibit favorable drug-like properties. In silico ADME calculations have shown that many derivatives fall within the acceptable ranges defined by established guidelines like Lipinski's Rule of Five and Jorgensen's Rule of Three, suggesting good potential for oral bioavailability.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and to determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The prediction for this compound based on its structure is generally favorable.
| Parameter | Predicted Value for this compound | Guideline |
| Molecular Weight | ~280.29 g/mol | < 500 g/mol |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 5 | < 10 |
Note: The values presented are estimations based on computational models for the general structure and may vary slightly between different prediction software.
Predicted ADME Properties
Beyond Lipinski's rules, more specific computational models are employed to predict key ADME parameters that influence bioavailability and permeability. These include predictions of aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), and oral bioavailability percentage.
| ADME Parameter | Predicted Outcome for this compound | Significance |
| Aqueous Solubility (LogS) | -2.0 to -3.0 | Indicates moderate to good solubility, which is crucial for absorption. |
| Caco-2 Permeability (Papp, cm/s) | 1 x 10⁻⁶ to 5 x 10⁻⁶ | Suggests moderate permeability across the intestinal epithelium. |
| Human Intestinal Absorption (%) | > 80% | High predicted absorption is a positive indicator for oral bioavailability. |
| Oral Bioavailability Score | ~0.55 | A score above 0.5 is generally considered to indicate good bioavailability potential. |
Note: These are representative data generated from common in silico predictive models for compounds with similar scaffolds. Actual experimental values may differ.
The collective data from these predictive models suggest that this compound possesses a promising profile for oral administration. Its predicted moderate solubility and permeability, combined with a high likelihood of intestinal absorption, point towards favorable bioavailability. These computational insights are invaluable for guiding further preclinical development and for prioritizing compounds with the highest probability of success in clinical trials.
Medicinal Chemistry and Drug Design Paradigms for Quinoline 8 Sulfonylamino Acetic Acid Scaffolds
(Quinoline-8-sulfonylamino)acetic acid as a Lead Compound for Therapeutic Agents
The this compound structure and its close analogs, the quinoline-sulfonamides, have emerged as promising lead compounds in the discovery of novel therapeutic agents, particularly in oncology. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better.
One key area of investigation is the targeting of cancer metabolism. mdpi.com The M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical glycolytic enzyme that is overexpressed in many human tumors, has been identified as an attractive therapeutic target. mdpi.com Researchers have designed and synthesized a series of 8-quinolinesulfonamide derivatives as potential PKM2 modulators. mdpi.com Through in silico studies, including molecular docking and molecular dynamics, specific derivatives were identified as potent modulators. For example, compound 9a from a synthesized series, which incorporates a second quinolinyl fragment via a 1,2,3-triazole linker, was shown to have a high binding affinity for PKM2. mdpi.com In vitro experiments confirmed that this compound could reduce intracellular pyruvate levels in A549 lung cancer cells and impact cancer cell viability, demonstrating the potential of the quinoline-8-sulfonamide (B86410) scaffold as a lead for developing novel cancer therapeutics that target tumor metabolism. mdpi.com
Another significant application for this scaffold is in the development of carbonic anhydrase inhibitors (CAIs). mdpi.comresearchgate.net Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are involved in the regulation of pH in cancer cells, contributing to tumor progression and metastasis. A series of quinoline-based benzenesulfonamides were developed and showed potent inhibitory activity against these cancer-related isoforms. mdpi.com The position of the sulfonamide group was found to be crucial for activity, with derivatives having the sulfamoyl group at the para-position of an anilinoquinoline scaffold displaying the best inhibitory profiles against both hCA IX and hCA XII. mdpi.comresearchgate.net
Below is a data table summarizing the inhibitory activities of selected quinoline-sulfonamide derivatives against carbonic anhydrase isoforms.
| Compound | Target Isoform | Inhibition Constant (KI) |
| 13a | hCA IX | 25.8 nM |
| 13b | hCA IX | 5.5 nM |
| 13c | hCA IX | 18.6 nM |
| 11c | hCA IX | 8.4 nM |
| 13a | hCA XII | 9.8 nM |
| 13b | hCA XII | 13.2 nM |
| 13c | hCA XII | 8.7 nM |
Data sourced from a study on quinoline-based sulfonamides as carbonic anhydrase inhibitors. mdpi.com
The quinoline-8-sulfonamide scaffold has also been investigated for its potential antimicrobial and anti-inflammatory properties, further highlighting its versatility as a lead structure for diverse therapeutic applications. ontosight.ainih.gov
Rational Drug Design Strategies for Optimizing Quinoline-Based Pharmacophores
Rational drug design involves the targeted modification of a lead compound to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. nih.govmdpi.com For quinoline-based pharmacophores, several strategies have been successfully employed.
Structure-Activity Relationship (SAR) studies are fundamental to this process. These studies reveal how discrete structural modifications influence the pharmacological profile of the derivatives. mdpi.com For instance, in the development of anti-inflammatory quinolines, the nature and position of substituents on the quinoline (B57606) ring determine the target specificity; quinolines with a carboxylic acid moiety tend to show COX-inhibition, while those with a carboxamide group exhibit TRPV1 antagonism. nih.govresearchgate.net
Computational modeling plays a pivotal role in modern drug design. mdpi.com Techniques like molecular docking are used to predict the binding interactions between a ligand and its target protein, helping to prioritize which derivatives to synthesize. mdpi.comnih.gov For example, in the design of 8-quinolinesulfonamide-based PKM2 modulators, docking studies were used to compare the binding affinity of newly designed compounds to that of known ligands, guiding the selection of candidates for synthesis and in vitro testing. mdpi.com Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models can be established to correlate the three-dimensional structures of compounds with their biological activity, identifying regions of the molecule where modifications could enhance inhibitory activity. nih.gov
Judicious synthetic modifications are also key. These can include introducing groups that block metabolism to improve bioavailability or altering functional groups to enhance target engagement. manchester.ac.ukbenthamscience.com For example, halogenation and esterification are common strategies used to improve the blood-brain barrier penetration and structure-activity relationships of quinoline scaffolds. mdpi.com In the context of antimalarials, introducing fluorine atoms or bulky t-butyl groups has been used to modulate metabolism and enhance activity. benthamscience.com
Development of Multi-Targeting Agents Based on the Quinoline-Sulfonamide Core
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making a single-target approach insufficient. mdpi.com This has led to the paradigm of designing multi-target agents that can simultaneously modulate several key proteins. mdpi.com The quinoline-sulfonamide core is an excellent scaffold for developing such agents due to its ability to be functionalized to interact with diverse targets. nih.gov
A notable example is the development of dual inhibitors for Alzheimer's disease treatment. A series of novel quinoline-sulfonamides were designed and synthesized to act as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), all of which are implicated in the pathology of Alzheimer's. nih.gov In vitro results showed that several compounds exhibited potent, competitive inhibition against these enzymes. nih.gov Molecular docking studies revealed that these derivatives form strong, stable interactions with the active sites of the target enzymes. nih.gov
The table below presents the inhibitory concentrations (IC₅₀) for the most potent compounds from this series.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| a5 | 0.59 ± 0.04 | - | - | - |
| a12 | - | 0.47 ± 0.03 | - | - |
| a6 | - | - | 1.10 ± 0.77 | - |
| a11 | - | - | - | 0.58 ± 0.05 |
Data showing the multi-targeting inhibitory activity of selected quinoline-sulfonamides. nih.gov
In oncology, a promising strategy is the synergistic inhibition of multiple critical targets like Topoisomerase I (TOPO-I), BRD4, and the ABCG2 transporter protein, which are involved in DNA replication, gene expression, and drug resistance, respectively. mdpi.com In silico studies have been used to design new compounds based on the quinoline scaffold with the potential to interact with more than one of these molecular targets, aiming to create more effective anticancer drugs with a lower risk of resistance development. mdpi.com
Molecular Hybridization Techniques in the Design of Novel Quinoline Derivatives
Molecular hybridization is a strategy that involves combining two or more pharmacophores (bioactive moieties) into a single molecule. tandfonline.comnih.gov This can lead to hybrid compounds with improved affinity, better selectivity, or a dual mode of action. The quinoline-sulfonamide scaffold is frequently used as a core structure in this approach.
In cancer research, molecular hybridization has been used to design novel inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. By synthesizing hybrids of quinoline with other heterocyclic systems, researchers have developed potent anticancer agents. tandfonline.comnih.gov For example, a series of novel quinoline derivatives were designed and synthesized as EGFR-TK inhibitors, showing considerable cytotoxic activity against various cancer cell lines, with IC₅₀ values in the sub-micromolar range. tandfonline.comnih.gov Two of the most active compounds, 6d and 8b , displayed potent inhibitory activity against EGFR with IC₅₀ values of 0.18 µM and 0.08 µM, respectively. tandfonline.comnih.gov
Another application of this technique is the conjugation of quinoline with 1,2,3-triazole. This can be achieved through "click chemistry," a highly efficient reaction. researchgate.net The triazole ring can act as a versatile linker to connect the quinoline core to other pharmacophoric molecules, yielding potent antitubercular or anticancer agents. acs.org This approach was used in the design of the aforementioned PKM2 modulators, where a 1,2,3-triazole moiety linked the quinoline-8-sulfonamide scaffold to another quinolinyl fragment. mdpi.com Hybridizing quinolines with pyrazole (B372694) moieties has also resulted in compounds with significant anticancer activity. benthamdirect.com
The table below shows the anticancer activity of selected hybridized quinoline derivatives.
| Compound | Target/Cell Line | IC₅₀ (µM) |
| 6d | EGFR | 0.18 |
| 8b | EGFR | 0.08 |
| 8m | MDA-MB-231 | 0.72 ± 0.04 |
| 8k | MDA-MB-231 | 0.78 ± 0.08 |
Data for compounds 6d and 8b sourced from EGFR-TK inhibitor studies. tandfonline.comnih.gov Data for compounds 8m and 8k sourced from a study on quinoline-benzohydrazide hybrids. afjbs.com
Exploration of Bioisosteric Replacements within the this compound Structure
Bioisosteric replacement is a powerful tool in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties. nih.govpreprints.org This modification can significantly alter the potency, selectivity, toxicity, and pharmacokinetic properties of the molecule. nih.gov
Within the this compound structure, several bioisosteric replacements can be envisioned. For example, the carboxylic acid group of the acetic acid moiety is a key interaction point, often involved in hydrogen bonding. This group could be replaced by other acidic bioisosteres such as a tetrazole or a hydroxamic acid to modulate acidity and membrane permeability.
While direct examples on the this compound are not extensively documented in the provided context, the principles can be understood from studies on related heterocyclic systems like quinazolines. nih.govpreprints.org In one study, researchers performed a bioisosteric replacement of a carbon atom with a sulfur atom in a triazinoquinazoline derivative. nih.govpreprints.org The resulting thio-acetic acid derivative showed enhanced anti-inflammatory activity compared to its carbon-based analog, demonstrating the successful application of this strategy. preprints.org This suggests that replacing the methylene (B1212753) bridge in the acetic acid side chain of the title compound with a sulfur atom (to give a thioglycolic acid derivative) could be a viable strategy to modulate its biological activity.
Another potential bioisosteric modification could involve the sulfonamide linker itself. Replacing the -SO₂NH- group with a reverse sulfonamide (-NHSO₂-) or an amide (-CONH-) could alter the geometry and electronic properties of the molecule, leading to different interactions with the target protein.
Future Research Directions for Quinoline-Sulfonamide-Based Compounds in Drug Discovery
The quinoline-sulfonamide scaffold remains a highly attractive starting point for future drug discovery efforts. Several research directions can be pursued to further exploit its therapeutic potential.
Exploration of New Biological Targets: While significant research has focused on targets like PKM2 and carbonic anhydrases, the versatility of the quinoline-sulfonamide core suggests it could be adapted to inhibit other enzymes or receptors. Future work could involve screening existing libraries of these compounds against a wider range of biological targets, including kinases, proteases, and G-protein coupled receptors, to identify novel activities.
Development of Covalent and Allosteric Modulators: Most current efforts focus on competitive, reversible inhibitors. A future direction could be the rational design of covalent inhibitors that form a permanent bond with the target protein, potentially leading to increased potency and duration of action. Additionally, designing allosteric modulators that bind to a site other than the active site offers an opportunity to achieve greater selectivity. mdpi.com
Focus on Drug Resistance and Combination Therapies: As drug resistance is a major challenge, especially in anti-infective and anticancer therapy, future research should focus on developing quinoline-sulfonamide derivatives that can overcome known resistance mechanisms. rsc.org This could involve designing compounds that inhibit resistance-conferring proteins or by exploring their use in combination with existing drugs to achieve synergistic effects. rsc.org
Refinement of Multi-Targeting Strategies: The design of multi-target agents is complex. Future work should focus on optimizing the inhibitory potency against each target simultaneously. This requires a deep understanding of the structural requirements for binding to each protein and sophisticated molecular design to balance the activities. nih.govmdpi.com
By pursuing these research avenues, the full therapeutic potential of the this compound scaffold and related quinoline-sulfonamides can be realized, leading to the development of next-generation medicines for a variety of diseases.
Q & A
Basic: What are the recommended synthetic routes for (Quinoline-8-sulfonylamino)acetic acid, and what factors influence reaction yield?
The synthesis of this compound typically involves sulfonylation of 8-aminoquinoline derivatives followed by conjugation with acetic acid moieties. Key steps include:
- Sulfonylation : Reacting 8-aminoquinoline with sulfonyl chlorides under controlled pH (e.g., pyridine or triethylamine as base) to form the sulfonamide intermediate .
- Acetic acid conjugation : Coupling the sulfonamide intermediate with bromoacetic acid or chloroacetic acid via nucleophilic substitution, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography or recrystallization to isolate the product.
Factors affecting yield include reaction temperature (exothermic sulfonylation requires cooling), solvent polarity (DMF or THF preferred), and stoichiometric ratios (excess sulfonyl chloride improves conversion) .
Basic: How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust generation. Avoid contact with oxidizers (e.g., peroxides), which may produce toxic gases like CO or NOx .
- Storage : Store in airtight containers at 2–8°C in a dark, dry environment. Prolonged storage at room temperature can lead to degradation; monitor for color changes (e.g., yellowing indicates decomposition) .
- Disposal : Follow institutional guidelines for sulfonamide waste. Neutralize acidic residues before disposal .
Advanced: What spectroscopic and chromatographic techniques are optimal for characterizing this compound and its derivatives?
- NMR Spectroscopy : H and C NMR confirm sulfonamide linkage (δ 3.5–4.0 ppm for –SO–NH–) and acetic acid moiety (δ 4.2–4.5 ppm for –CH–COOH) .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate purity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate derivatives. Mobile phases often use acetonitrile/water gradients with 0.1% TFA to improve peak resolution .
- Fluorescence Spectroscopy : Useful for assessing metal-binding properties (e.g., zinc chelation) via emission quenching or shifts .
Advanced: How can computational methods like molecular docking be applied to study the interactions of this compound with biological targets?
- Target Identification : Use homology modeling (e.g., SWISS-MODEL) to predict binding sites on enzymes like carbonic anhydrase or metalloproteases .
- Docking Workflow :
- Prepare ligand structures with Gaussian (DFT optimization) and AutoDock Tools (partial charge assignment).
- Simulate binding affinities using AutoDock Vina or Schrödinger Suite, focusing on sulfonamide and carboxylate groups as interaction anchors .
- Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 50–100 ns trajectories .
- Contradiction Resolution : Compare docking scores with experimental IC values to resolve discrepancies in reported activities .
Advanced: What strategies resolve contradictions in reported biological activities of quinoline-sulfonamide hybrids?
- Systematic Review : Follow PRISMA guidelines to aggregate studies, ensuring inclusion/exclusion criteria are defined (e.g., focus on IC ≤ 10 µM) .
- Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) across labs using identical cell lines (e.g., HeLa) and solvent controls (DMSO ≤ 0.1%) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., substituent electronegativity) causing activity variations .
Basic: What are the key considerations in designing experiments to assess the chelation properties of this compound with metal ions?
- pH Control : Maintain buffered conditions (e.g., HEPES pH 7.4) to mimic physiological environments and prevent acetic acid protonation .
- Spectroscopic Titration : Use UV-Vis or fluorescence titration (e.g., Zn at 0–100 µM) to calculate binding constants via Benesi-Hildebrand plots .
- Competitive Assays : Introduce EDTA to confirm reversibility of metal-chelate complexes .
- Crystallography : Co-crystallize the compound with metals (e.g., Cu) to resolve coordination geometry via X-ray diffraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
